1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

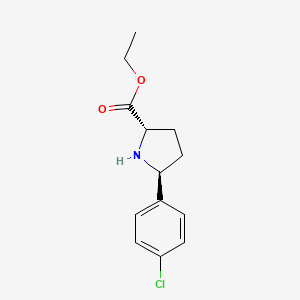

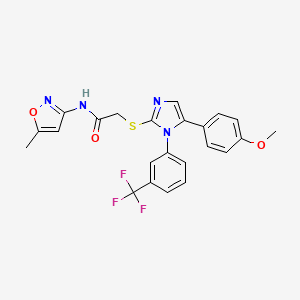

The compound “1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a chlorophenyl group, a methyl group, a thiazole ring, and a triazole ring . These groups and rings are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chlorophenyl, thiazole, and triazole groups attached to each other in a specific arrangement. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the thiazole and triazole rings might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the nitrogen atoms in the thiazole and triazole rings could potentially form hydrogen bonds .Scientific Research Applications

Anticonvulsive and Antiepileptic Activity

Triazole derivatives, including compounds similar to the one , have been reported to possess significant anticonvulsive properties and are useful in the treatment of epilepsy and conditions of tension and agitation. These compounds exhibit valuable pharmacological properties due to their structural characteristics (Shelton, 1981).

Antitumor Activity

A study on imidazotetrazines, a class related to triazole compounds, demonstrated their potential as broad-spectrum antitumor agents. The synthesis and chemical characteristics of these compounds suggest their utility in treating various cancers, particularly leukemia, through their action as prodrug modifications (Stevens et al., 1984).

Antifungal Applications

Research on novel antifungal compounds within the 1,2,4-triazole class has shown that specific derivatives exhibit promising antifungal activity. Their physicochemical properties, including solubility in biologically relevant solvents, have been analyzed to understand their potential as antifungal agents (Volkova et al., 2020).

Antibacterial Properties

A series of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus have been synthesized and shown moderate activity against Bacillus Subtilis and Escherichia Coli. This highlights the potential of such compounds in developing new antibacterial agents (Deshmukh et al., 2017).

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of triazole derivatives, providing insights into their potential applications based on their molecular structure and properties. These include investigations into the synthesis methods, crystalline structure, and potential as antimicrobial agents (Güiza et al., 2020).

Antimicrobial and Anthelmintic Activities

Research has also been conducted on the synthesis of 3-chlorobenzothiophene-2-carbonylchloride derivatives, showing their effectiveness as antimicrobial and anthelmintic agents. These findings contribute to the understanding of how structural modifications in triazole derivatives can enhance their biological activity (Naganagowda & Padmashali, 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives, in general, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems

Biochemical Pathways

The compound this compound, as a thiazole derivative, may activate or stop certain biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

The compound, 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, is known to interact with Aurora kinases A, B, and C . These kinases play crucial roles in cell division, and their inhibition can lead to cell death . The compound’s interactions with these enzymes are thought to be responsible for its observed effects in biochemical reactions .

Cellular Effects

In cellular processes, this compound has been shown to inhibit cell division by interfering with the mitotic spindle checkpoint . This leads to multiple rounds of endoreduplication and eventually cell death . The compound’s influence on cell function also includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with Aurora kinases A, B, and C . By inhibiting these enzymes, the compound disrupts the process of cytokinesis, leading to cell death . Changes in gene expression may also occur as a result of these interactions .

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-5-6-21-13)17-18-19(8)10-4-2-3-9(14)7-10/h2-7H,1H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLHOHXABSLRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2563437.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)

![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)

![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)

![Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate](/img/structure/B2563452.png)

![N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2563453.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563456.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2563457.png)